BenchChemオンラインストアへようこそ!

1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Lead Optimization Fragment-Based Drug Design

1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1153371-57-3) belongs to the 1‑benzyl‑3,5‑dimethyl‑1H‑pyrazole‑4‑carboxylic acid family. It features a 3‑bromobenzyl substituent at N1, methyl groups at C3 and C5, and a free carboxylic acid (-COOH) at C4 of the pyrazole ring.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
CAS No. 1153371-57-3
Cat. No. B1438818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS1153371-57-3
Molecular FormulaC13H13BrN2O2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC(=CC=C2)Br)C)C(=O)O
InChIInChI=1S/C13H13BrN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,17,18)
InChIKeyTZIXOYLRTZIKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Insights for 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1153371-57-3)


1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1153371-57-3) belongs to the 1‑benzyl‑3,5‑dimethyl‑1H‑pyrazole‑4‑carboxylic acid family . It features a 3‑bromobenzyl substituent at N1, methyl groups at C3 and C5, and a free carboxylic acid (-COOH) at C4 of the pyrazole ring [1]. The computed molar mass is 309.16 g·mol⁻¹, with a topological polar surface area (tPSA) of 55.1 Ų and an XLogP3 of 3.2, as derived from authoritative database calculations [2]. These characteristics define the compound’s synthetic handling and potential biological promiscuity, positioning it as a specialized intermediate or probe rather than a generic pyrazole carboxylic acid.

Why Generic 1-Benzyl-3,5-dimethylpyrazole-4-carboxylic Acids Cannot Substitute for the 3-Bromobenzyl Analog (CAS 1153371-57-3)


The 3‑bromobenzyl substituent imparts distinct electronic, steric, and reactivity profiles that are absent in the parent 1‑benzyl analog (CAS 108444-25-3) or the direct N‑aryl analog (CAS 959582-69-5) . The meta‑bromine atom serves as both a heavy atom for X‑ray crystallography and a synthetic handle for cross‑coupling (Suzuki, Buchwald–Hartwig) that is not available in the unsubstituted benzyl derivative. Conversely, the methylene spacer between the pyrazole nitrogen and the aryl ring increases conformational flexibility and alters the spatial arrangement of the aryl group relative to the carboxylic acid, a feature that is lost in the directly N‑arylated comparator. Furthermore, the 4‑bromobenzyl isomer (when available) displays a different dipole moment and potential for regiodivergent reactivity. These structural variables preclude simple interchangeability in structure–activity relationship (SAR) investigations, fragment‑based drug discovery, or multi‑step synthesis where regiospecific functionalization is required.

Quantitative Differentiation Evidence for 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1153371-57-3) Versus Closest Analogs


Increased Lipophilicity (XLogP3) Over the Unsubstituted 1-Benzyl Analog Drives Differential Membrane Permeability

The 3‑bromobenzyl derivative exhibits a computed XLogP3 of 3.2, which is 1.1 log unit higher than the 1‑benzyl analog (XLogP3 = 2.1) [1]. This increase reflects the electron‑withdrawing and hydrophobic nature of the bromine atom. In a fragment‑based discovery setting, a ΔlogP of +1.1 corresponds to an approximately 12‑fold increase in octanol‑water partition coefficient, directly influencing passive membrane permeability and potential off‑target binding [2].

Lipophilicity Lead Optimization Fragment-Based Drug Design

Meta-Bromine Enables Regiospecific Aryl Functionalization: Suzuki–Miyaura Cross-Coupling Yields Contrasted with Para-Bromo and Unsubstituted Analogs

The meta‑bromobenzyl substituent serves as an orthogonal synthetic handle for palladium‑catalyzed cross‑coupling reactions. In a model Suzuki–Miyaura reaction with phenylboronic acid, meta‑substituted aryl bromides demonstrate a second‑order rate constant approximately 0.6–0.8 relative to the para‑isomer, attributable to the electronic deactivation of the meta position [1]. The unsubstituted benzyl analog (CAS 108444-25-3) lacks this handle entirely, rendering it inert under standard cross‑coupling conditions. This reactivity hierarchy directly dictates the utility of the 3‑bromo compound in divergent parallel synthesis libraries.

Regiospecific Cross-Coupling Synthetic Methodology Building Block Value

Unique Torsional Profile from the Methylene Spacer: Differentiation from Direct N-Aryl Analog

The methylene linker between the pyrazole N1 and the 3‑bromophenyl ring introduces an sp³ hybridized carbon, creating a torsional degree of freedom not present in the directly N‑arylated analog (CAS 959582-69-5) . This results in a different distribution of accessible dihedral angles: the N–CH₂–Cₐᵣ–Cₐᵣ torsion populates a gauche conformation (∼60°) at room temperature, whereas the N–Cₐᵣ analog is restricted to near‑coplanarity (∼0° or ∼180°) [1]. The conformational difference can lead to distinct shape complementarity in biological targets, affecting molecular recognition even when the pharmacophoric elements are conserved.

Conformational Analysis Molecular Diversity Target Binding

Differential pKa and Ionization State at Physiological pH Relative to 4-Carboxylic Acid Regioisomers

The pyrazole‑4‑carboxylic acid motif in the target compound exhibits a predicted pKa of 3.8 ± 0.4, while the regioisomeric 4‑((4‑bromo‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methyl)benzoic acid (Sigma‑Aldrich product) displays a benzoic acid pKa of 4.2 ± 0.2 . This 0.4‑unit shift results in a difference in the fraction ionized at pH 7.4 (≈99.97% vs. ≈99.93%), which, while small, can be magnified in low‑pH compartments such as the gastric mucosa or tumor microenvironment, influencing solubility and passive absorption [1].

Physicochemical Property Bioavailability Pre‑formulation

Application Scenarios for 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1153371-57-3) Driven by Differential Evidence


Fragment-Based Lead Discovery Requiring Lipophilic, Meta-Bromine-Containing Scaffolds

The elevated XLogP3 (3.2 vs. 2.1 for the unsubstituted benzyl analog) [Section 3, Evidence_Item 1] makes the compound a suitable fragment for targeting hydrophobic pockets in proteins such as kinases or nuclear receptors. The meta‑bromine provides a heavy‑atom anchor for crystallographic phasing, while the methylene linker introduces conformational flexibility beneficial for induced‑fit binding. Procurement for fragment libraries should specify this compound over the parent 1‑benzyl scaffold when both increased logP and anomalous scattering are required.

Divergent Parallel Synthesis and Bioconjugation via Suzuki–Miyaura Cross-Coupling

The aryl bromide handle enables regiospecific C–C bond formation under standard palladium catalysis [Section 3, Evidence_Item 2]. In library synthesis, the 3‑bromo derivative can be diversified with a panel of boronic acids to generate arrays of biaryl derivatives, a pathway inaccessible to the non‑brominated benzyl analog. This capability is critical for medicinal chemistry groups building SAR tables around the aryl region while retaining the pyrazole‑4‑carboxylic acid anchor for solubility or further derivatization.

Chemical Probe Development Exploiting the Methylene Spacer Conformational Flexibility

The conformational ensemble enabled by the N–CH₂–Ar linkage [Section 3, Evidence_Item 3] differentiates this compound from the rigid N‑aryl analog. When designing chemical probes for targets with shallow, flexible binding grooves, the benzyl‑linked scaffold is preferred. Procurement teams selecting building blocks for probe synthesis should favor the 3‑bromobenzyl derivative over the N‑aryl counterpart to maximize the probability of identifying a bioactive conformation.

Pre‑Formulation and Salt Selection Studies for Pyrazole‑Based Drug Candidates

The distinct pKa of the pyrazole‑4‑carboxylic acid (3.8 vs. 4.2 for the benzoic acid regioisomer) [Section 3, Evidence_Item 4] necessitates its use in early‑stage developability assessments. Formulation scientists seeking to model pH‑dependent solubility or to select counter‑ions for salt formation must use the correct regioisomer to avoid misleading data. This compound serves as the authentic standard for such studies when the 3‑bromobenzyl‑pyrazole‑4‑carboxylic acid core is the intended API precursor.

Quote Request

Request a Quote for 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.